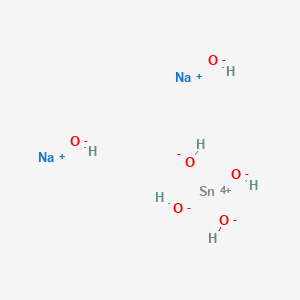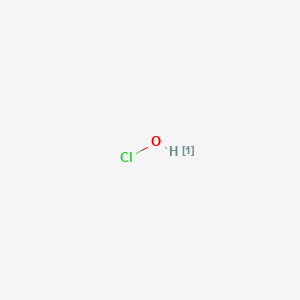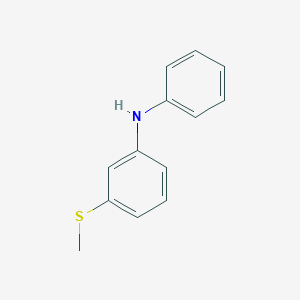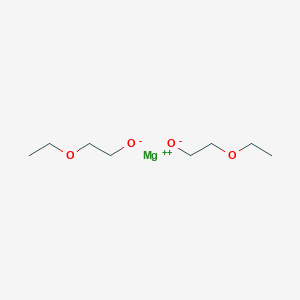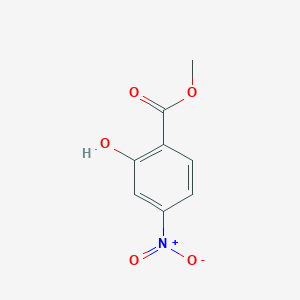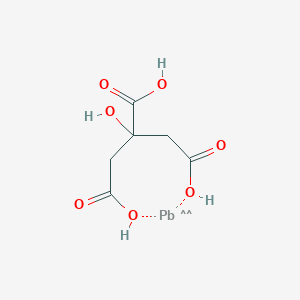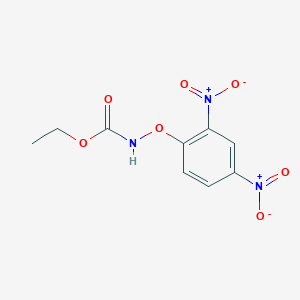
ethyl N-(2,4-dinitrophenoxy)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2,4-dinitrophenoxy)carbamate, commonly known as Dinocap, is a synthetic chemical compound used as a fungicide and herbicide in agriculture. Dinocap is a nitrophenyl carbamate, which is a class of compounds that have been used as pesticides since the 1950s. Dinocap is used to control fungal diseases in crops such as apples, grapes, and strawberries, and also as a herbicide to control weeds in crops such as soybeans, corn, and wheat.
Mecanismo De Acción
Dinocap works by inhibiting the activity of the enzyme succinate dehydrogenase, which is involved in the energy metabolism of fungi and plants. By blocking this enzyme, Dinocap disrupts the fungal and plant cells' ability to produce energy, leading to their death.
Biochemical and Physiological Effects:
Dinocap has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to bees and other pollinators. Dinocap is not persistent in the environment and breaks down rapidly in soil and water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dinocap is a useful tool in laboratory experiments to study the effects of succinate dehydrogenase inhibition on fungal and plant cells. However, its use is limited by its toxicity to bees and other pollinators, and by its potential environmental impact.
Direcciones Futuras
There are several areas of future research related to Dinocap. These include:
1. Development of new fungicides and herbicides based on the nitrophenyl carbamate structure.
2. Investigation of the effects of Dinocap on non-target organisms, such as pollinators and soil microorganisms.
3. Study of the mechanisms of resistance to Dinocap in fungal and plant cells.
4. Development of new methods for the synthesis of Dinocap and other nitrophenyl carbamates.
5. Investigation of the potential health effects of exposure to Dinocap in humans and animals.
In conclusion, Dinocap is a synthetic chemical compound used as a fungicide and herbicide in agriculture. It works by inhibiting the activity of the enzyme succinate dehydrogenase, leading to the death of fungal and plant cells. While Dinocap has been extensively studied for its fungicidal and herbicidal properties, there is still much to learn about its potential environmental impact and health effects. Ongoing research in this area is necessary to ensure the safe and effective use of Dinocap and other nitrophenyl carbamates in agriculture.
Métodos De Síntesis
Dinocap is synthesized by reacting ethyl carbamate with 2,4-dinitrophenol in the presence of a catalyst. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
Dinocap has been extensively studied for its fungicidal and herbicidal properties. It has been shown to be effective against a wide range of fungal pathogens, including Botrytis cinerea, Fusarium oxysporum, and Alternaria solani. Dinocap has also been shown to be effective against a variety of weeds, including common lambsquarters, pigweed, and velvetleaf.
Propiedades
Número CAS |
13278-84-7 |
|---|---|
Nombre del producto |
ethyl N-(2,4-dinitrophenoxy)carbamate |
Fórmula molecular |
C9H9N3O7 |
Peso molecular |
271.18 g/mol |
Nombre IUPAC |
ethyl N-(2,4-dinitrophenoxy)carbamate |
InChI |
InChI=1S/C9H9N3O7/c1-2-18-9(13)10-19-8-4-3-6(11(14)15)5-7(8)12(16)17/h3-5H,2H2,1H3,(H,10,13) |
Clave InChI |
IFJVFZXMHAKZIG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
ethyl (2,4-dinitrophenoxy)carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



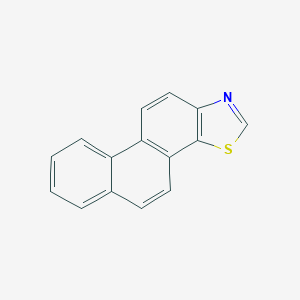

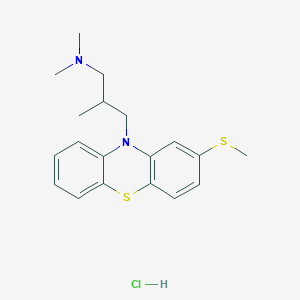
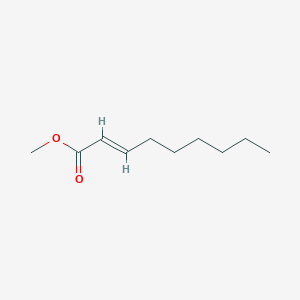
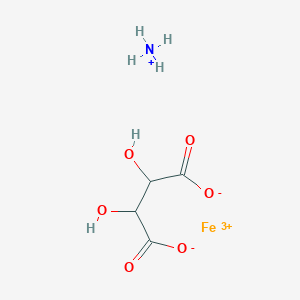
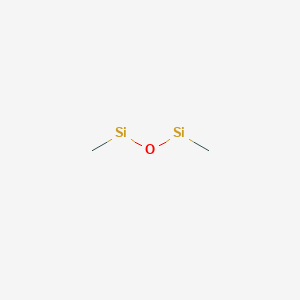
![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
